Dodecanediamide

Description

Historical Context of Aliphatic Diamide (B1670390) Chemistry in Advanced Materials Science

The exploration of aliphatic diamides is intrinsically linked to the pioneering work on polymers in the early 20th century. The foundational research by Carothers on polyamides, which led to the development of nylon, highlighted the importance of difunctional monomers, including diamides and dicarboxylic acids, in creating long-chain polymers. acs.org Early studies focused on the relationship between the length of the aliphatic chain in monomers and the physical properties, such as melting point, of the resulting polymers. acs.org

The synthesis of long-chain aliphatic diamides like dodecanediamide was initially a challenge, often requiring multi-step classical organic syntheses. acs.org These early efforts were crucial in establishing the structure-property relationships in polyamides, demonstrating that longer aliphatic chains generally lead to lower melting points and increased flexibility in the polymer backbone. Over the decades, advancements in synthetic methodologies, including olefin metathesis, have provided more efficient routes to long-chain difunctional compounds, making materials derived from them more accessible for research and potential commercial applications. acs.org The focus of this historical development has been on harnessing the unique properties conferred by the long methylene (B1212753) chains to create polymers that bridge the gap between traditional polycondensates and semicrystalline polyolefins. acs.org

Contemporary Significance and Research Scope of this compound Systems

In modern chemical research, this compound and related long-chain aliphatic diamides are valued for their role as versatile building blocks in the creation of functional materials. A significant area of application is in the synthesis of specialty polyamides and poly(ester amides). nih.gov The incorporation of the long, flexible dodecamethylene chain of this compound into polymer backbones can impart desirable properties such as improved processability and enhanced ductility. researchgate.net

Furthermore, this compound serves as a precursor in the development of biodegradable polymers for biomedical applications. nih.gov The presence of amide bonds allows for potential hydrolytic degradation, a crucial feature for materials used in drug delivery systems, tissue engineering scaffolds, and medical implants. nih.gov Researchers are exploring how the pendant functional groups in polymers derived from amino acid-based diamides can be tailored for specific biological interactions. nih.gov

Beyond polymer science, diamides are being investigated in the field of supramolecular chemistry. The ability of the amide groups to form strong hydrogen bonds makes them excellent candidates for constructing self-assembling systems and complex molecular architectures. nih.govmdpi.comunica.it The defined geometry and functionality of molecules like this compound allow for the rational design of novel supramolecular structures with potential applications in sensing, catalysis, and nanotechnology. unica.it

Fundamental Theoretical Frameworks Governing Diamide Reactivity and Structure

The reactivity and structure of this compound are governed by the fundamental principles of organic chemistry, particularly the nature of the amide bond and the influence of its long aliphatic chain. The amide functional group is a resonance hybrid, which results in a planar geometry and restricted rotation around the carbon-nitrogen bond. This planarity and the presence of N-H and C=O groups make amides excellent hydrogen bond donors and acceptors, respectively. These hydrogen bonding interactions are a dominant force in determining the solid-state structure and aggregation behavior of diamides. dcu.ie

Computational studies, often employing density functional theory (DFT), provide valuable insights into the conformational preferences and stability of diamides. researchgate.net These theoretical models can predict the most stable conformers by analyzing intramolecular interactions, such as hydrogen bonding and van der Waals forces. researchgate.net For long-chain diamides like this compound, the flexibility of the aliphatic chain allows for a multitude of possible conformations, and computational methods can help identify the low-energy structures that are likely to be present.

The reactivity of the amide group is also a key aspect. While generally stable, the amide bond can undergo hydrolysis under acidic or basic conditions. The mechanisms of amide synthesis and cleavage are well-established concepts in organic chemistry, involving nucleophilic acyl substitution. dalalinstitute.commasterorganicchemistry.comyoutube.com Understanding these reaction mechanisms is crucial for the controlled synthesis of polymers and other materials from this compound. The electronic properties of the amide group, such as the inductive and resonance effects, also play a role in its reactivity and can be modeled using theoretical frameworks. unacademy.com

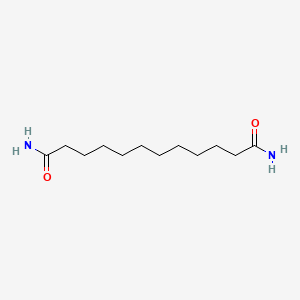

Structure

3D Structure

Properties

IUPAC Name |

dodecanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2,(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZSDHHWPWGCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)N)CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211292 | |

| Record name | Dodecanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6224-99-3 | |

| Record name | Dodecanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6224-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Dodecanediamide

Established Reaction Pathways for Dodecanediamide Synthesis

The primary and most established method for synthesizing this compound is through the direct amidation of dodecanedioic acid with an amine source, typically ammonia (B1221849). This reaction can be performed under thermal conditions, often at elevated temperatures (>160 °C), to drive the condensation reaction by removing the water by-product. encyclopedia.pub

One common laboratory-scale approach involves the conversion of dodecanedioic acid into a more reactive intermediate, such as an acid chloride. For instance, dodecanedioic acid can be treated with reagents like oxalyl chloride or thionyl chloride to form dodecanedioyl dichloride. uni-goettingen.de This intermediate is then reacted with ammonia to yield this compound.

Amidation Reaction Kinetics and Equilibria

The direct amidation of a dicarboxylic acid with an amine is a reversible equilibrium reaction. The initial step involves an acid-base reaction between the carboxylic acid and the amine to form an ammonium (B1175870) carboxylate salt. encyclopedia.pubmnstate.edu At high temperatures, this salt undergoes dehydration to form the amide bond and a molecule of water. rsc.org

The equilibrium of this reaction can be shifted towards the product (this compound) by removing water as it is formed, often through azeotropic distillation. encyclopedia.pub The kinetics of this reaction are influenced by temperature, pressure, and the presence of catalysts. Kinetic studies on similar direct amidation reactions show that the process can be inhibited by the amide product, though this can be mitigated by using a high concentration of the amine. nih.gov The reaction is typically first order with respect to the catalyst and shows a positive rate dependence on the amine concentration. nih.gov

Table 1: General Conditions for Direct Amidation

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | >160 °C | To overcome the activation energy for dehydration of the ammonium carboxylate salt. encyclopedia.pub |

| Pressure | Varies (Atmospheric or Vacuum) | Vacuum can aid in the removal of water, shifting the equilibrium. |

| Amine Source | Ammonia (aqueous or gas) | Primary reactant for forming the diamide (B1670390). |

| By-product Removal | Azeotropic distillation, Dean-Stark trap | Crucial for driving the reaction to completion by removing water. encyclopedia.pub |

Precursor Design and Optimization Strategies for this compound Formation

The primary precursor for this compound is dodecanedioic acid (DDDA) . researchgate.net The synthesis of DDDA itself can be from various sources, including petrochemical routes starting from butadiene, which is trimerized to cyclododecatriene, then hydrogenated to cyclododecane, and finally oxidized to DDDA. chemicalbook.com

Optimization of this compound synthesis focuses on improving yield and purity. This involves controlling reaction conditions such as temperature and pressure, and the efficient removal of the water by-product. google.com In some synthetic strategies, particularly for creating derivatives, the precursor design involves modifying the amine or the dicarboxylic acid before the final amidation step. For example, intermediate precursors can be designed by linking the primary binding moiety to different linker groups before the final coupling reaction. nih.gov

Novel and Sustainable Synthetic Approaches for this compound

In line with the growing demand for environmentally friendly chemical processes, new synthetic routes for this compound and its precursors are being explored.

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles are increasingly being applied to polyamide production. Key principles include the use of renewable feedstocks, improving atom economy, and employing catalytic processes to reduce energy consumption and waste. researchgate.net

Another green approach focuses on the reaction conditions. The direct catalytic condensation of acids and amines is inherently greener than methods requiring stoichiometric activating agents, as its only by-product is water. encyclopedia.pub

Catalytic Systems for Enhanced this compound Production

To overcome the high temperatures typically required for direct amidation, various catalytic systems have been developed. These catalysts facilitate the reaction under milder conditions, improving energy efficiency and often selectivity.

Lewis and Brønsted acid catalysts have shown effectiveness in promoting direct amidation. acs.org Metal-based catalysts, particularly those using Group (IV) metals like zirconium and titanium, have been instrumental. For instance, zirconium tetrachloride (ZrCl₄) has been shown to effectively catalyze the direct coupling of unactivated carboxylic acids and amines. nih.govrsc.org Mechanistic studies suggest that a dinuclear zirconium complex is the active catalytic species, which activates the carboxylic acid for nucleophilic attack by the amine. encyclopedia.pubnih.gov

Other notable catalytic systems include:

Niobium pentoxide (Nb₂O₅): A reusable, water-tolerant heterogeneous Lewis acid catalyst that has shown high activity for the direct synthesis of diamides from dicarboxylic acids. acs.org

Boric acid and other boron derivatives: These have been among the earliest and most effective catalysts for direct amidation, working by activating the carboxylic acid. encyclopedia.pubmdpi.com

Titanium tetrafluoride (TiF₄): This catalyst enhances the direct amidation of both aliphatic and aromatic carboxylic acids. rsc.org

Table 2: Examples of Catalytic Systems for Direct Amidation

| Catalyst | Catalyst Type | Typical Conditions | Advantages |

|---|---|---|---|

| Zirconium Tetrachloride (ZrCl₄) | Homogeneous Lewis Acid | Toluene (B28343), 110 °C | High efficiency, allows lower reaction times. rsc.org |

| Niobium Pentoxide (Nb₂O₅) | Heterogeneous Lewis Acid | N/A | Reusable, water-tolerant, sustainable. acs.org |

| Boric Acid / Diboronic Acid Anhydrides | Homogeneous Lewis Acid | Toluene, reflux | Effective for a wide range of substrates, including sensitive ones. encyclopedia.pub |

| Titanium Tetrafluoride (TiF₄) | Homogeneous Lewis Acid | Refluxing toluene | Efficient for both alkyl and aryl amines. rsc.org |

Characterization of Reaction Intermediates and Impurity Profiles in this compound Synthesis

Ensuring the quality of this compound requires a thorough understanding of the reaction pathway, including the intermediates formed and potential impurities. ajprd.com

The primary intermediate in the direct thermal amidation is the ammonium carboxylate salt , formed from the initial acid-base reaction between dodecanedioic acid and ammonia. encyclopedia.pubontosight.ai In syntheses that proceed via an activated carboxylic acid, the dodecanedioyl dichloride is a key intermediate. uni-goettingen.de The identification of key intermediates is crucial for breaking down complex syntheses into more manageable steps and optimizing reaction conditions for each stage. numberanalytics.com In catalytic cycles, intermediates can be complex, such as the tetrahedral intermediate formed when a zirconium catalyst coordinates both the carboxylic acid and the amine. encyclopedia.pubnih.gov

Impurity profiling—the identification and quantification of unwanted substances—is essential for quality control. biomedres.ushumanjournals.com Impurities can arise from several sources:

Starting Materials: Unreacted dodecanedioic acid or impurities within it.

By-products: Incomplete reaction can lead to the formation of the monoamide, 12-aminododecanoic acid amide , as a significant by-product.

Side Reactions: At high temperatures, side reactions can lead to the formation of other compounds. In polyamide synthesis, radical impurities like unsaturated carbonyls can be present. researchgate.net

Process Contaminants: Reagents, catalysts, and solvents used during the manufacturing process can remain as inorganic or residual solvent impurities. humanjournals.commdpi.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to detect, identify, and quantify these intermediates and impurities. ajprd.commdpi.com

Molecular Structure, Conformation, and Intermolecular Interactions of Dodecanediamide

Advanced Spectroscopic Probing of Dodecanediamide Architecture

Spectroscopic techniques are invaluable tools for elucidating the detailed molecular structure and conformational behavior of this compound in various states.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule. uvic.cameasurlabs.comorganicchemistrydata.org In a typical ¹H NMR spectrum, the protons of the methylene (B1212753) groups (–CH₂–) in the long aliphatic chain produce characteristic signals. researchgate.nethmdb.cahmdb.ca The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing amide groups.

Similarly, ¹³C NMR spectroscopy offers insights into the carbon skeleton. researchgate.net The carbonyl carbons of the amide groups typically appear at the downfield end of the spectrum due to the deshielding effect of the neighboring nitrogen and oxygen atoms. The different methylene carbons along the chain can also be resolved, with their chemical shifts varying based on their position relative to the amide functionalities.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Analogs

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Amide (N-H) | 5.0 - 8.5 |

| ¹H | α-Methylene (-CH₂-CO) | 2.1 - 2.4 |

| ¹H | β-Methylene (-CH₂-CH₂-CO) | 1.5 - 1.7 |

| ¹H | Other Methylene (-(CH₂)₈-) | 1.2 - 1.4 |

| ¹³C | Carbonyl (-C=O) | 170 - 180 |

| ¹³C | α-Methylene (-CH₂-CO) | 35 - 40 |

| ¹³C | Other Methylene (-(CH₂)₁₀-) | 25 - 30 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. The data presented is a generalized representation based on common values for similar long-chain aliphatic amides. pitt.edu

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is particularly powerful for studying the conformational states and hydrogen bonding in this compound. stellarnet.usksu.edu.saspectroscopyonline.comlabmanager.comresearchgate.net These methods probe the vibrational modes of the molecule, which are sensitive to the local environment and molecular geometry. ksu.edu.saresearchgate.net

The amide group gives rise to several characteristic vibrational bands, including the N-H stretching, C=O stretching (Amide I), and N-H bending coupled with C-N stretching (Amide II) modes. The frequencies of these bands are highly sensitive to the strength and nature of hydrogen bonds. nasa.govmdpi.comd-nb.infonih.gov For instance, the N-H stretching frequency typically shifts to lower wavenumbers (red-shift) upon the formation of stronger hydrogen bonds. nasa.gov

FTIR and Raman spectroscopy are complementary techniques. spectroscopyonline.comlabmanager.com Vibrations that result in a change in the dipole moment are IR-active, while those that cause a change in polarizability are Raman-active. stellarnet.usksu.edu.sa In molecules with a center of symmetry, mutual exclusion can occur, where vibrations are either IR- or Raman-active, but not both. This complementarity is crucial for a comprehensive vibrational analysis. spectroscopyonline.com

Table 2: Key Vibrational Modes in this compound and their Sensitivity to Hydrogen Bonding

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Non-H-bonded) | Typical Frequency Range (cm⁻¹) (H-bonded) | Spectroscopic Technique |

| N-H Stretch | 3400 - 3500 | 3200 - 3400 | FTIR, Raman |

| Amide I (C=O Stretch) | 1680 - 1700 | 1630 - 1680 | FTIR, Raman |

| Amide II (N-H Bend + C-N Stretch) | 1510 - 1550 | 1550 - 1580 | FTIR |

| CH₂ Wagging/Twisting | 1150 - 1350 | - | FTIR, Raman |

Crystallographic Analysis and Polymorphism of this compound

Crystallographic techniques provide definitive information about the three-dimensional arrangement of this compound molecules in the solid state, revealing details of crystal packing and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise atomic coordinates within a crystal. carleton.eduuhu-ciqso.esrigaku.comceitec.czuni-ulm.de This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the crystal structure can be solved. carleton.edu

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and is instrumental in identifying crystalline phases and studying polymorphism. mdpi.comdrugfuture.comajptonline.comrigaku.com Each crystalline form of a substance produces a unique PXRD pattern, characterized by the positions and intensities of the diffraction peaks. drugfuture.com Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in long-chain n-alkanes and their derivatives, and this compound may exhibit such behavior. ajptonline.comnih.gov Different polymorphs can arise from variations in the packing of the aliphatic chains and the hydrogen-bonding networks. drugfuture.com

In the solid state, this compound molecules are organized in a way that maximizes packing efficiency and satisfies the hydrogen bonding capabilities of the terminal amide groups. unesp.br The crystal structure is characterized by sheets or layers of molecules held together by extensive intermolecular hydrogen bonds. tandfonline.com

Conformational Dynamics and Energy Landscapes of this compound

The flexible nature of the dodecamethylene chain allows the this compound molecule to adopt a variety of conformations in solution and in the melt. nagoya-u.ac.jp The study of its conformational dynamics and energy landscape provides insight into the relative stabilities of these different conformations and the energy barriers between them. researchgate.netacs.orgpnas.orgresearchgate.netbiorxiv.orgrsc.orgplos.orgrsc.org

The potential energy landscape of a flexible molecule like this compound is complex, with numerous local minima corresponding to different conformers. researchgate.netpnas.orgbiorxiv.org The fully extended, all-trans conformation of the polymethylene chain is generally the lowest energy state. However, gauche conformations can also occur, leading to kinks in the chain. The terminal amide groups also have rotational degrees of freedom.

Influence of Environmental Factors on Conformation

Environmental conditions, particularly temperature, pressure, and the presence of solvents, can significantly influence the molecular conformation and packing of polyamides and related molecules like this compound.

Temperature:

Temperature has a profound effect on the crystal structure and molecular mobility of polyamides. For semi-crystalline polyamides, increasing the temperature enhances the mobility of the molecular chains. researchgate.net Below the melting point, solid-solid phase transitions can occur, where the crystal structure changes from a more ordered, low-temperature form to a less ordered, high-temperature form (a rotator phase), allowing for greater conformational freedom of the alkyl chains. Studies on various polyamides show that processing temperatures, such as the fusion temperature, influence the final degree of crystallinity and the perfection of the crystals formed upon cooling. Current time information in Bangalore, IN. Higher temperatures generally promote molecular mobility, which can lead to more stable, well-ordered crystalline structures if cooled appropriately. Current time information in Bangalore, IN. For instance, in polyamide 5,6 fibers, increasing the drawing temperature leads to higher crystallinity and larger crystallite size due to enhanced molecular mobility. researchgate.net

Solvents and Humidity:

The presence of solvents, including water (humidity), can alter the conformational equilibrium. Solvents can affect the stability of different conformers by interacting with the solute molecule, particularly through hydrogen bonding with the amide groups. For small diamides, calculations have shown that both polar (aqueous) and non-polar (CCl4) solvents have a relatively small effect on the conformational equilibrium, suggesting that the intrinsic conformational preferences are quite strong. However, for polyamides, water can act as a plasticizer, disrupting the inter-chain hydrogen bonds and increasing the mobility of the polymer chains. In some polyamides, exposure to high humidity at elevated temperatures can even induce a crystal phase transition from a less stable form to a more stable α-phase. This indicates that water molecules can penetrate the crystal structure, interact with the amide groups, and facilitate the conformational rearrangements necessary for the phase change.

Pressure:

Pressure is another factor that influences crystallization behavior. For polyamide 6, it has been shown that increased pressure raises the crystallization temperature. This is because pressure favors more compact and ordered states, promoting the formation of crystalline structures at higher temperatures than would be observed at atmospheric pressure. This effect on crystallization implies a direct influence on the final conformational arrangement of the molecules within the solid state.

Computational and Theoretical Chemistry of Dodecanediamide

Quantum Mechanical Studies of Dodecanediamide Electronic Structure and Reactivity

Quantum mechanics (QM) offers a foundational approach to understanding the behavior of matter at the atomic and subatomic levels. nih.gov By solving approximations of the Schrödinger equation, QM methods can elucidate the electronic structure, geometry, and reactivity of molecules like this compound. nih.govnih.gov

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. wikipedia.org It is a widely used computational method for predicting the physical and chemical properties of molecules. mdpi.com DFT calculations focus on the electron density, a function of spatial coordinates, to determine the properties of a system, making it more computationally efficient than other high-level quantum chemistry methods. wikipedia.orgmdpi.com

For this compound, DFT can be employed to calculate a variety of critical molecular-level descriptors. These include molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), atomic charge distributions, and local electron densities. mdpi.com Such parameters are essential for identifying potential reactive sites, understanding the molecule's stability, and predicting its interaction with other chemical species. mdpi.com The accuracy of DFT results is highly dependent on the choice of functionals and basis sets, which must be carefully selected to best represent the system under study. mdpi.commdpi.com

Table 1: Molecular Properties of this compound Calculable via DFT

Ab initio methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying chemical reactions. nih.govdovepress.com

For this compound, ab initio calculations are instrumental in mapping out reaction energy profiles for processes like hydrolysis, thermal decomposition, or polymerization. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This allows for the determination of key thermodynamic and kinetic parameters, such as activation energies and reaction enthalpies. For instance, studying the hydrolysis of the amide bond would involve calculating the energy barrier for the nucleophilic attack of water on the carbonyl carbon, providing insights into the reaction mechanism and rate under different conditions. The choice of method and basis set is critical, as higher levels of theory generally provide more accurate results at a greater computational cost. dovepress.com

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes, solvent effects, and aggregation phenomena. nih.govdeepdyve.com

The long, nonpolar dodecamethylene chain combined with the polar amide end-groups gives this compound an amphiphilic character. MD simulations are particularly well-suited to explore how different solvents influence its behavior. In aqueous solutions, simulations can model the hydrophobic effect, where the alkyl chains tend to minimize contact with water, potentially leading to molecular aggregation. nih.gov Conversely, in nonpolar solvents like dodecane (B42187), the polar amide groups may drive self-assembly through hydrogen bonding to form reverse micelle-like structures. avestia.comresearchgate.net

MD simulations can quantify various aspects of solvation and aggregation, as detailed in the table below.

Table 2: Parameters from MD Simulations for Studying Solvent and Aggregation Effects

The amphiphilic nature of this compound suggests it will exhibit interesting behavior at interfaces, such as an air-water or solid-liquid interface. MD simulations can model these heterogeneous systems to understand adsorption mechanisms and the resulting interfacial structure. nih.govresearchgate.net

At an air-water interface, simulations can predict the orientation of this compound molecules, which would likely involve the polar amide groups remaining in the aqueous phase while the hydrophobic alkyl chains extend into the air. This behavior is fundamental to understanding its potential role as a surfactant or stabilizer. nih.gov Similarly, simulations can model the adsorption of this compound onto a solid surface, revealing the preferred binding conformations and the nature of the molecule-surface interactions (e.g., hydrogen bonding, van der Waals forces). researchgate.net

Predictive Modeling of this compound Spectroscopic Signatures and Reaction Outcomes

Computational models serve as powerful predictive tools, capable of forecasting spectroscopic properties and the likelihood of different reaction outcomes, thereby guiding experimental efforts. mit.edu

Ab initio and DFT calculations can predict the vibrational spectra (IR and Raman) of this compound with considerable accuracy. unito.itnih.gov By calculating the vibrational frequencies and intensities associated with different normal modes, a theoretical spectrum can be generated. This is invaluable for assigning peaks in experimental spectra to specific molecular motions. For this compound, this would allow for the precise identification of bands corresponding to the N-H stretch, C=O stretch (Amide I), and N-H bend coupled with C-N stretch (Amide II). researchgate.net Changes in these spectral signatures upon ion binding or aggregation can also be modeled, providing a molecular-level interpretation of experimental observations. nih.govconsensus.app

Table 3: Predicted IR Vibrational Frequencies for this compound Functional Groups

Note: The exact wavenumbers are dependent on the level of theory, basis set, and molecular environment (gas phase vs. solvent).

Furthermore, computational models, often integrating machine learning with quantum mechanical data, can be developed to predict reaction outcomes. mit.edu For a given set of reactants and conditions, these models can forecast the yield of this compound in a synthesis reaction or predict its most likely degradation products under specific environmental stresses. mit.edu

Polymer Science and Engineering Applications of Dodecanediamide

Dodecanediamide as a Monomer in Advanced Polymer Synthesis

This compound serves as a fundamental building block in the creation of advanced polymers, particularly long-chain polyamides. Its bifunctional nature, with an amine group at each end of its twelve-carbon chain, allows it to react with dicarboxylic acids to form the characteristic amide linkages of the polymer backbone.

The primary method for synthesizing polyamides from this compound is polycondensation. gdckulgam.edu.intaylorandfrancis.com This process involves a step-wise reaction between the amine functional groups of this compound and the carboxylic acid groups of a diacid monomer, such as dodecanedioic acid (to produce PA1212) or tetradecanedioic acid (to produce PA1214). justia.comgoogle.com The reaction proceeds with the elimination of a small molecule, typically water, to form an amide bond. taylorandfrancis.comnih.gov

The general polycondensation reaction can be represented as: n H₂N-(CH₂)₁₂-NH₂ (this compound) + n HOOC-(CH₂)ₓ-COOH (Diacid) → [-NH-(CH₂)₁₂-NH-CO-(CH₂)ₓ-CO-]ₙ + 2n H₂O

The kinetics of polycondensation are crucial for controlling the molecular weight and properties of the final polymer. psu.edu The reaction rate is influenced by factors such as temperature, pressure, and the presence of catalysts. Typically, the process begins with the formation of a nylon salt at ambient temperature, which is then heated under pressure in an autoclave to initiate polymerization. mdpi.com The temperature is gradually increased, and the pressure is reduced to effectively remove the water byproduct, driving the equilibrium towards the formation of high molecular weight polymer chains. gdckulgam.edu.inresearchgate.net The reactivity of the functional groups is generally assumed to be independent of the chain length, a principle established by Flory. psu.edu Solid-state polycondensation (SSP) can be employed as a subsequent step to achieve exceptionally high molecular weights by heating the prepolymer flakes or powder below their melting temperature, which limits degradation reactions. researchgate.net

Copolymerization is a versatile strategy to tailor the properties of polyamides by incorporating this compound alongside other diamines or diacids into the polymer chain. justia.com This creates random or block copolymers with properties intermediate to or surpassing those of the respective homopolymers. For instance, this compound can be copolymerized with hexamethylene diamine and various diacids to create copolyamides with modified thermal properties, flexibility, and processing characteristics. googleapis.com

A notable strategy involves creating copolyamides to enhance specific attributes. For example, copolymerizing this compound with terephthalic acid introduces aromatic rings into the backbone, which can increase the glass transition temperature (Tg) and stiffness of the material. google.comdntb.gov.ua The introduction of this compound into a polyamide like PA 6,6 can disrupt the regularity of the polymer chain, which in turn hinders crystallization, potentially leading to amorphous or semi-crystalline materials with improved transparency and flexibility. researchgate.net These copolymerization strategies allow for the fine-tuning of material properties to meet the specific demands of high-performance applications. mdpi.com

Structure-Property Relationships in this compound-Derived Polymers

The inclusion of the this compound moiety has a profound impact on the structure and, consequently, the properties of the resulting polymers. researchgate.netdigitellinc.com The long aliphatic chain is a key determinant of the polymer's physical and mechanical characteristics.

The twelve-carbon methylene (B1212753) chain of this compound introduces significant flexibility into the polymer backbone. This flexibility, combined with the hydrogen bonding between amide groups, governs the polymer's morphology and degree of crystallinity. uomustansiriyah.edu.iq Polyamides derived from long-chain monomers like this compound, such as PA 612 (made from hexamethylene diamine and dodecanedioic acid), tend to have lower moisture absorption compared to shorter-chain polyamides like PA 66. researchgate.net

To enhance the mechanical and thermal properties of this compound-based polyamides, crosslinking strategies can be employed. Crosslinking creates a three-dimensional polymer network, transforming the thermoplastic material into a thermoset, which offers improved strength, creep resistance, and thermal stability. One approach involves synthesizing a specialized monomer, such as bis(6-aminohexyl) this compound (BAHD), which can then be used in polycondensation reactions with other monomers like hexamethylenediamine (B150038) and acrylic acid. researchgate.netresearchgate.net This system can form hybrid networks with both permanent covalent crosslinks and reversible hydrogen bonds, leading to materials with exceptional toughness and flexibility. researchgate.net For instance, a crosslinked polyamide system incorporating BAHD has been shown to exhibit high tensile strength (>45 MPa) and an elongation at break exceeding 1000%. researchgate.net Another method to achieve crosslinking is through radiation, where boosters like N,N′-diallyl this compound can be added to the polyamide to facilitate the formation of crosslinks upon exposure to radiation. justia.com

Engineering of this compound-Based Polymers for High-Performance Materials

The unique combination of properties imparted by the this compound monomer makes its derived polymers highly suitable for engineering applications where high performance is critical. evonik.comresourcewise.comradicigroup.com These materials are often used in sectors such as automotive, industrial goods, and electronics. resourcewise.comradicigroup.com

The low water absorption and high dimensional stability of long-chain polyamides containing this compound are particularly valued in applications requiring consistent performance under varying environmental conditions. For example, these polymers are used for fuel lines, pneumatic tubes, and cable sheathing in the automotive industry. evonik.combasf.com The incorporation of this compound in copolyamides can be engineered to achieve a specific balance of flexibility, thermal resistance, and chemical resistance. google.comnasa.gov

The table below summarizes the thermal properties of selected polyamides, illustrating the influence of long-chain monomers like this compound.

| Polymer Name | Abbreviation | Monomers | Glass Transition Temp. (T₉) (°C) | Melting Temp. (Tₘ) (°C) | Key Characteristics |

| Poly(hexamethylene this compound) | PA 612 | Hexamethylene diamine, Dodecanedioic acid | 46 sigmaaldrich.com | 217-227 sigmaaldrich.comsigmaaldrich.com | Good dimensional stability, low moisture absorption. |

| Poly(dodecamethylene this compound) | PA 1212 | This compound , Dodecanedioic acid | ~60 | ~180 | High flexibility, low water uptake, good chemical resistance. |

| Poly(decamethylene this compound) | PA 1012 | Decamethylene diamine, Dodecanedioic acid | Not widely reported | ~198 | Similar to other long-chain polyamides, good for extrusion. googleapis.com |

| Poly(hexamethylene adipamide) | PA 66 | Hexamethylene diamine, Adipic acid | ~50-80 | 255-265 | High strength and stiffness, but higher moisture absorption. |

Note: The properties listed are typical values and can vary based on the specific grade, processing conditions, and degree of crystallinity.

The synthesis of copolyamides, such as PA10T/1012 (a copolymer of decamethylene terephthalamide (B1206420) and decamethylene this compound), demonstrates a strategy to create high-temperature resistant materials with a wider processing window and enhanced elongation at break compared to the homopolymer PA10T. dntb.gov.uaresearchgate.net Such engineered materials showcase the versatility of this compound in creating advanced polymers for demanding applications in aerospace, automotive, and medical fields. researchgate.netlidsen.com

Applications in Advanced Fibers and Films

Polymers derived from this compound, such as PA 6,12, are utilized in the production of high-performance monofilaments and films that offer distinct advantages over more common polyamides like PA 6 and PA 6,6. The key differentiator is the lower moisture sensitivity, which results in more consistent mechanical properties and dimensional stability in humid environments. rtpcompany.comeuroplas.com.vn

The molecular structure of PA 6,12, with its long hydrocarbon segments separating the amide groups, reduces the polymer's tendency to absorb water. rtpcompany.com This characteristic is crucial for applications where dimensional tolerances and stable properties are paramount. For instance, in moist conditions, PA 6,12 exhibits superior corrective capability after bending, a property that makes it ideal for specialized brush bristles, such as those used in toothbrushes. kikplastics.nl

Films produced from this compound-based polyamides benefit from a combination of properties inherent to polyamides, such as good wear, impact, and chemical resistance, coupled with enhanced shape stability and low permeability. kikplastics.nl While polyamide films in general are known for their toughness and utility in packaging, the low moisture absorption of PA 6,12 makes it a candidate for more demanding industrial films where performance cannot be compromised by environmental humidity. arkema.cominterowa.at These films can be used for applications requiring high resistance to impact and puncture. arkema.com

Research Findings: Detailed studies highlight the trade-offs associated with PA 6,12. Its chemical structure leads to a lower melting point and slightly reduced mechanical characteristics compared to some other nylons, but its resistance to moisture absorption is a significant advantage. europlas.com.vn This balance of properties allows it to be easily processed into various forms, including fibers and films. europlas.com.vn Typical applications include tubing for liquids and precision seals, where continuous temperatures can reach up to 110°C. kikplastics.nl

Table 1: Comparative Moisture Absorption of Different Polyamides

| Polyamide Type | Moisture Absorption (23°C/50% RH) | Moisture Absorption (Saturation in Water) | Key Characteristic |

|---|---|---|---|

| PA 6,12 | 0.4% kikplastics.nl | 2.8% kikplastics.nl | Low moisture absorption, high dimensional stability. rtpcompany.com |

| PA 6 | High | High | High strength and stiffness. specialchem.com |

| PA 6,6 | High | High | High strength and stiffness at high temperatures. specialchem.com |

| PA 12 | Low | Low | Good dimensional stability, lower impact resistance than PA 6/6,6. specialchem.com |

Composite Materials and Nanocomposites Utilizing this compound Polymers

The advantageous properties of this compound-based polymers like PA 6,12 serve as a strong foundation for the development of advanced composite materials. The incorporation of reinforcing agents into the polymer matrix significantly enhances its mechanical and thermal properties, opening up a wider range of demanding applications, particularly in the automotive and industrial sectors. rtpcompany.comeuroplas.com.vn

Composite Materials: Like other engineering thermoplastics, PA 6,12 can be readily modified with reinforcing fibers such as glass or carbon fibers. rtpcompany.com The goal of creating these composites is to combine the inherent benefits of the PA 6,12 matrix—such as chemical resistance and dimensional stability—with the high strength and stiffness of the fibers. kikplastics.nlmdpi.com

Glass Fiber Reinforcement: Improves impact resistance and wear resistance. mdpi.com

Carbon Fiber Reinforcement: Significantly increases tensile strength, elastic modulus, and thermal stability. mdpi.comkyushu-u.ac.jp Adding carbon fibers to a polyamide matrix can increase tensile strength by approximately 60% and the elastic modulus by 50%. mdpi.com

These reinforced composites are candidates for manufacturing industrial components like gears, cams, and structural parts where a combination of strength, heat resistance, and dimensional stability is required. rtpcompany.com In the automotive industry, such materials contribute to weight reduction, which improves fuel efficiency and performance. prismaneconsulting.comube.es The use of polyamides in under-the-hood applications is common due to their resistance to heat, humidity, and automotive fluids. google.comsolvay.com

Nanocomposites: The field of nanocomposites involves dispersing nanoparticles, such as nanoclays (e.g., montmorillonite), carbon nanotubes, or graphene, within the polymer matrix. researchgate.netnih.gov This approach can lead to dramatic improvements in material properties at very low filler concentrations. For this compound-based polymers, creating nanocomposites could further enhance their performance profile.

Research Findings: Research on polyamide nanocomposites has shown that the homogeneous dispersion of nanoparticles can significantly improve mechanical properties. researchgate.net For example, the addition of montmorillonite (B579905) clay to a PA6/Polypropylene blend has been shown to raise the storage modulus and heat deflection temperature (HDT). researchgate.net While specific research on PA 6,12 nanocomposites is less common than for PA 6 or PA 12, the principles remain the same. The incorporation of nanoparticles into a PA 6,12 matrix is expected to yield a material with:

Enhanced mechanical strength and stiffness.

Improved thermal stability.

Increased barrier properties.

These advanced materials could be used in applications requiring a high-performance, lightweight, and dimensionally stable plastic, such as precision electrical components and demanding automotive parts. rtpcompany.com

Table 2: Illustrative Effect of Fiber Reinforcement on Polyamide Mechanical Properties

| Material | Reinforcement | Tensile Strength | Elastic Modulus | Key Improvement |

|---|---|---|---|---|

| Polyamide (Generic) | Unreinforced | Baseline | Baseline | Good balance of properties. specialchem.com |

| Polyamide Composite | Glass Fibers | Increased | Increased | Improved impact and wear resistance. mdpi.com |

| Polyamide Composite | Carbon Fibers | Significantly Increased (~60%) mdpi.com | Significantly Increased (~50%) mdpi.com | Enhanced strength, stiffness, and thermal stability. mdpi.com |

Supramolecular Chemistry and Self Assembled Systems Involving Dodecanediamide

Principles of Self-Assembly of Dodecanediamide-Containing Molecules

Self-assembly is a process where components, in this case this compound-containing molecules, spontaneously organize into ordered structures. arxiv.org This organization is driven by the tendency of the system to reach a state of minimum energy, which is achieved through the formation of various non-covalent interactions. rug.nl The final architecture of the self-assembled system is encoded in the structure and functionality of the individual molecular building blocks. rug.nl

For molecules containing this compound, the interplay between the hydrogen-bonding amide groups and the hydrophobic aliphatic chain is a key determinant of the self-assembly process. rsc.orgresearchgate.net The linear and flexible nature of the ten-methylene spacer in this compound allows for conformational adjustments that facilitate the formation of well-defined supramolecular structures. rsc.org

Non-Covalent Interactions Driving this compound Aggregation

The aggregation of this compound-containing molecules is primarily governed by a combination of non-covalent interactions. wikipedia.org These interactions, although individually weaker than covalent bonds, collectively provide the driving force for the formation of stable supramolecular assemblies. chemistryviews.org

Key Non-Covalent Interactions:

Hydrogen Bonding: The amide groups of this compound are excellent hydrogen bond donors (N-H) and acceptors (C=O). These groups can form strong and directional intermolecular hydrogen bonds, leading to the formation of chains, sheets, or more complex networks. rsc.orgmdpi.com This interaction is fundamental to the molecular recognition and assembly of this compound derivatives. rsc.org

Hydrophobic Effects: In aqueous or polar environments, the hydrophobic dodecane (B42187) chains tend to aggregate to minimize their contact with the solvent, further promoting self-assembly. wikipedia.org

π-π Stacking: When this compound is functionalized with aromatic groups, π-π stacking interactions between these groups can provide additional stability and directionality to the self-assembled structure. mdpi.comresearchgate.net

The balance and interplay of these forces determine the final structure and properties of the resulting supramolecular aggregate. For instance, studies on alkane-α,ω-diamides, including this compound, have shown that the crystal packing is influenced by the consonance between hydrogen bonding and dispersive interactions. researchgate.net

Hierarchical Self-Assembly and Multi-Scale Architectures

Hierarchical self-assembly is a process where smaller, self-assembled structures serve as building blocks for the formation of larger, more complex architectures over multiple length scales. arxiv.orgnih.gov This strategy is prevalent in biological systems and allows for the creation of intricate and functional materials. arxiv.org

In the context of this compound, hierarchical assembly can be envisioned as a multi-step process:

Primary Assembly: Individual this compound-containing molecules aggregate through strong, directional hydrogen bonds to form primary structures like tapes, ribbons, or sheets. rsc.org

Secondary Assembly: These primary structures then associate through weaker interactions, such as van der Waals forces between the aliphatic chains, to form larger assemblies like fibers or lamellae. researchgate.netmdpi.com

Tertiary Assembly: Finally, these larger assemblies can entangle or stack to form macroscopic structures, such as the three-dimensional network of a gel. mdpi.commdpi.com

This hierarchical approach allows for a high degree of control over the final morphology and properties of the material. By modifying the molecular structure of the this compound building block, it is possible to influence each level of the assembly process and tailor the resulting multi-scale architecture. nih.gov

This compound as a Building Block for Molecular Gels and Frameworks

The self-assembly properties of this compound make it a valuable component in the design of soft materials like molecular gels and crystalline porous materials such as metal-organic frameworks (MOFs). rsc.org

Low Molecular Weight Gelators (LMWGs) Based on this compound

Low molecular weight gelators (LMWGs) are small molecules (typically with a molecular weight < 1000 Da) that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. mdpi.com The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com

This compound derivatives have been explored as LMWGs. The combination of the hydrogen-bonding amide groups and the long, flexible alkyl chain is conducive to the formation of the fibrillar networks characteristic of gels. mdpi.com The gelation process typically involves the dissolution of the LMWG in a suitable solvent at an elevated temperature, followed by cooling. As the solution cools, the molecules self-assemble into fibers that entangle to form the gel network. mdpi.com

The properties of the resulting organogels or hydrogels can be tuned by modifying the chemical structure of the this compound-based gelator. rsc.org

Crystal Engineering and Porous Materials Formation

Crystal engineering is the rational design and synthesis of crystalline solids with desired structures and properties. usherbrooke.canih.gov It utilizes an understanding of intermolecular interactions to control the way molecules pack in a crystal. usherbrooke.ca

This compound and its derivatives are useful in crystal engineering for the construction of porous materials. For example, N,N'-di(3-pyridyl)this compound has been used as a flexible ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.org The flexibility of the dodecamethylene spacer allows the ligand to adopt various conformations, leading to the formation of diverse network topologies. rsc.org

Table of Research Findings on this compound-based Porous Materials: An interactive data table will be provided here in a machine-readable format.

| Compound/System | Metal Ion | Auxiliary Ligand | Resulting Structure | Key Feature | Reference |

| N,N'-di(3-pyridyl)this compound | Zn(II) | 2,4-pyridinedicarboxylic acid | 1D helical coordination polymer | Distorted octahedral geometry | rsc.org |

| N,N'-di(3-pyridyl)this compound | Zn(II) | 1,3,5-benzenetricarboxylic acid | Double-stranded helical nanotube | Encapsulation of water molecules | rsc.org |

| N,N'-di(3-pyridyl)this compound | Cd(II) | 1,2-benzenedicarboxylic acid | --- | --- | rsc.org |

Host-Guest Chemistry and Molecular Recognition Using this compound Scaffolds

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. wikipedia.orgtcichemicals.com This molecular recognition process is highly specific, relying on the complementary shapes, sizes, and chemical properties of the host and guest. tcichemicals.com

This compound-based molecules can be designed to act as hosts for specific guests. The long aliphatic chain can create a hydrophobic pocket or cleft, while the amide groups can provide specific hydrogen bonding sites for guest binding. rsc.org By functionalizing the this compound backbone with other recognition motifs, such as pyridyl groups, more complex and selective hosts can be created. rsc.org

An example is the use of N,N'-di(3-pyridyl)this compound in coordination polymers, where the voids within the self-assembled framework can encapsulate guest molecules, such as water. rsc.org The size and shape of these cavities are determined by the structure of the this compound ligand and the other components of the framework, demonstrating a form of solid-state host-guest chemistry. rsc.org The ability to design scaffolds that can recognize and bind specific molecules is crucial for applications in sensing, separation, and catalysis. tcichemicals.comnih.gov

Selective Binding and Encapsulation Phenomena

The self-assembly of this compound and related long-chain aliphatic diamides can lead to the formation of well-defined, three-dimensional networks with cavities and channels. mdpi.comepo.org These organized structures have the potential to selectively bind and encapsulate guest molecules, a cornerstone of host-guest chemistry. The primary interactions governing this process are hydrogen bonding, which provides specificity, and hydrophobic interactions within the pockets formed by the aliphatic chains.

Detailed research into related systems demonstrates the principles by which this compound could function. For instance, alkanediamides have been successfully used as linkers in more complex synthetic hosts. Studies on alkanediamide-linked bisbenzamidines show that these molecules can selectively bind to the minor groove of DNA, particularly at AT-rich sequences. researchgate.netnih.govresearchgate.net In these systems, the alkanediamide linker helps to position the benzamidine (B55565) groups at an optimal distance for binding, while the amide N-H groups themselves can form additional hydrogen bonds with the DNA backbone, enhancing binding affinity and selectivity. researchgate.net

Furthermore, the ability of diamides to form extensive hydrogen-bonded networks is the basis for their use as low-molecular-weight gelators. cas.cn These gelators self-assemble in organic solvents to create a fibrous 3D network that physically entraps solvent molecules, a form of encapsulation. researchgate.net While this traps the bulk medium, more specific encapsulation can be achieved when the self-assembled structure creates defined pores or cavities. Peptide-based systems, which share the amide functional group, have been shown to form mesoporous microgels capable of encapsulating functional compounds like sesaminol, with hydrogen bonding and π-π stacking being the key stabilizing interactions. nih.gov The encapsulation efficiency in such systems can be high, and the process can render the guest molecule amorphous, altering its physical properties. nih.gov

| Host System Type | Guest Molecule/Target | Primary Interactions | Key Research Finding |

|---|---|---|---|

| Alkanediamide-linked bisbenzamidines | AT-rich DNA sequences | Hydrogen Bonding, Electrostatic Interactions | The alkanediamide linker orients the binding moieties; amide groups can participate in binding to the DNA backbone. researchgate.netresearchgate.net |

| Self-Assembled Organogels | Organic Solvents | Physical Entrapment, van der Waals Forces | Low-molecular-weight gelators, including diamides, form 3D fibrillar networks that immobilize large volumes of solvent. cas.cnresearchgate.net |

| Peptide Self-Assembled Microgels | Sesaminol (phenolic compound) | Hydrogen Bonding, π-π Stacking | Achieved high encapsulation efficiency (over 80%) and rendered the crystalline guest amorphous, improving bioaccessibility. nih.gov |

| Self-Assembled Diamide (B1670390) Nanotubes | Not specified (general encapsulation) | Hydrogen Bonding | Diamides can self-assemble into hollow nanotubular structures in organic solvents, suitable for encapsulating other species. mdpi.comresearchgate.net |

Stimuli-Responsive Supramolecular Systems

"Smart" materials based on supramolecular assemblies can undergo structural or functional changes in response to external stimuli. nih.gov Systems incorporating this compound or other long-chain diamides can be designed to be stimuli-responsive. The non-covalent interactions that hold the assembly together can be reversibly disrupted or altered by triggers such as temperature, pH, light, or chemical analytes. mdpi.comnih.gov

The most fundamental stimulus for simple diamide assemblies is temperature. The hydrogen bonds and van der Waals interactions holding the network together can be disrupted by heating, leading to a disassembly (e.g., a gel-sol transition), which is often reversible upon cooling. cas.cn

For more sophisticated responses, the basic diamide structure must be integrated with a stimulus-responsive chemical group.

pH-Responsiveness: By incorporating acidic or basic sites, such as pyridyl or carboxylic acid groups, into a diamide structure, the self-assembly can be controlled by pH. mdpi.commdpi.com Protonation or deprotonation alters the charge and hydrogen-bonding capability of the molecule, which can either trigger or break down the supramolecular assembly. For example, pyridyl-N-oxide amides have been shown to form gels whose formation can be turned on or off by the presence of specific ions or changes in pH. mdpi.com

Light-Responsiveness: Integrating a photoisomerizable unit, such as an azobenzene (B91143) group, into a diamide-containing gelator allows for photo-control. hud.ac.uk Upon irradiation with light of a specific wavelength, the azobenzene moiety can switch from its trans to its cis isomer. This significant change in molecular geometry disrupts the packing required for self-assembly, leading to a breakdown of the network (e.g., a gel-to-sol transition). cas.cnhud.ac.uk

Redox-Responsiveness: The introduction of redox-active units, like disulfide bonds or tetrathiafulvalene (B1198394) (TTF) groups, enables control via chemical or electrochemical signals. cas.cnfrontiersin.org For instance, disulfide bonds can be cleaved by reducing agents like glutathione, which is found in higher concentrations in certain cellular environments. nih.govmetu.edu.tr This cleavage breaks a covalent link within the supramolecular building block, leading to disassembly and release of an encapsulated payload.

| Stimulus | Responsive Moiety | System Type | Observed Response |

|---|---|---|---|

| Temperature | Hydrogen-bonding network (amide groups) | Organogel/Hydrogel | Reversible gel-to-sol transition upon heating as non-covalent bonds are disrupted. cas.cn |

| pH | Pyridyl groups, Carboxylic acids | Supramolecular Gel | Protonation/deprotonation alters electrostatic and hydrogen-bonding interactions, causing gel formation or dissolution. mdpi.commdpi.com |

| Light (UV/Vis) | Azobenzene | Organogelator | Photoisomerization (trans-cis) of the azobenzene unit changes molecular shape, triggering a gel-sol transition. cas.cnhud.ac.uk |

| Redox (Chemical/Electrochemical) | Tetrathiafulvalene (TTF) / Disulfide bonds | Organogel / Nanoparticle | Oxidation or reduction of the moiety disrupts the electronic state or cleaves bonds, causing disassembly of the supramolecular structure. cas.cnmetu.edu.tr |

Interface Chemistry and Surface Science of Dodecanediamide

Adsorption Behavior of Dodecanediamide on Solid Substrates

The adsorption of this compound onto solid surfaces is a critical aspect of its application in surface modification and material science. The nature of this interaction dictates the properties of the resulting interface.

Mechanisms of Physisorption and Chemisorption

The interaction between this compound and a solid substrate can occur through two primary mechanisms: physisorption and chemisorption. google.comepo.orgresearchgate.net

Physisorption involves weaker, non-covalent interactions, such as van der Waals forces, hydrogen bonding, and electrostatic interactions. google.comepo.orgresearchgate.netresearchgate.net In the context of this compound, the amide groups can participate in hydrogen bonding with hydroxylated surfaces, while the long aliphatic chain can engage in van der Waals interactions with non-polar substrates. researchgate.net This type of adsorption is generally reversible. researchgate.net

Chemisorption entails the formation of stronger, covalent chemical bonds between the this compound molecule and the substrate. google.comepo.orgresearchgate.net This can occur if the substrate has reactive sites that can form bonds with the amide groups or the terminal ends of the molecule. For instance, dehydrogenative chemisorption is a proposed first step in the hydrogenolysis of related polyamides on metal catalysts. google.com Chemisorption results in a more stable and robustly attached layer compared to physisorption. wikipedia.org

The specific mechanism that dominates depends on several factors, including the chemical nature of the substrate, the solvent environment, and temperature. researchgate.net

Surface Coverage and Adsorption Isotherms

The extent to which this compound covers a solid substrate is known as surface coverage. This is a crucial parameter that influences the final properties of the modified surface. nagoya-u.ac.jp The relationship between the concentration of this compound in a solution and the amount adsorbed onto the solid surface at a constant temperature is described by adsorption isotherms. youtube.commdpi.com

Different isotherm models, such as the Langmuir, Freundlich, and Brunauer–Emmett–Teller (BET) models, can be used to describe the adsorption behavior. youtube.commdpi.com

Langmuir Isotherm : This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. mdpi.com

Freundlich Isotherm : This empirical model describes multilayer adsorption on a heterogeneous surface. mdpi.com

BET Isotherm : This model extends the Langmuir theory to multilayer adsorption. rsc.org

For example, N2 physisorption measurements can be used to determine the BET surface area of materials, providing insight into their capacity for adsorption. rsc.org The shape of the isotherm can reveal information about the interaction between the adsorbate and the adsorbent. A sharp initial rise often indicates strong adsorbent-adsorbate interactions. youtube.com

Formation and Characterization of this compound Monolayers and Thin Films

This compound can be organized into well-defined monolayers and thin films on various substrates, allowing for precise control over surface properties.

Langmuir-Blodgett and Self-Assembled Monolayer (SAM) Formation

Langmuir-Blodgett (LB) Films: While not extensively documented specifically for this compound, the principles of LB film formation could be applied. This technique involves spreading molecules at the air-water interface and then transferring the resulting monolayer to a solid substrate.

Self-Assembled Monolayers (SAMs): SAMs are ordered molecular assemblies that form spontaneously by the adsorption of molecules from solution or the vapor phase onto a substrate. wikipedia.orgossila.comsigmaaldrich.com The formation is driven by the affinity of a specific "head group" in the molecule for the substrate and the intermolecular interactions between the "tail groups." wikipedia.orgsigmaaldrich.com For this compound, the amide groups could potentially act as head groups to anchor the molecules to a suitable substrate, while the dodecane (B42187) chains would form the tail. The driving forces for assembly include the head group-substrate interaction and van der Waals forces between the aliphatic chains. wikipedia.orgsigmaaldrich.com A well-ordered monolayer often requires a sufficiently long alkyl chain to maximize these interactions. sigmaaldrich.com

Surface Characterization Techniques (e.g., AFM, XPS, STM)

Several surface-sensitive techniques are employed to characterize the structure, composition, and properties of this compound monolayers and thin films.

Atomic Force Microscopy (AFM): AFM is a powerful tool for visualizing the topography of surfaces at the nanoscale. spectraresearch.comazonano.com It can provide three-dimensional images of the film, revealing information about surface roughness, film uniformity, and the presence of domains or defects. spectraresearch.comnih.govresearchgate.net AFM can also be used to measure mechanical properties like elastic modulus, which can indicate the degree of cross-linking or molecular packing within the film. researchgate.netsurfacesciencewestern.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. mdpi.comrockymountainlabs.com For this compound films, XPS can confirm the presence of carbon, nitrogen, and oxygen in the expected ratios and can be used to identify the chemical bonding states, confirming the integrity of the amide groups on the surface. nih.govrockymountainlabs.com

Scanning Tunneling Microscopy (STM): STM is another high-resolution microscopy technique that can image conductive surfaces with atomic resolution. While less common for insulating films like pure this compound, it can be used to study the arrangement of such molecules on conductive substrates.

The table below summarizes the application of these techniques in characterizing thin films.

| Technique | Information Obtained | Relevance to this compound Films |

| Atomic Force Microscopy (AFM) | 3D topography, surface roughness, mechanical properties (e.g., modulus), film thickness. spectraresearch.comazonano.comresearchgate.netbruker.com | Characterizing film morphology, uniformity, and mechanical stability. researchgate.netsurfacesciencewestern.com |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of elements, film thickness. nih.govmdpi.comrockymountainlabs.com | Verifying the chemical composition and purity of the film, assessing the integrity of amide bonds. mdpi.com |

| Scanning Tunneling Microscopy (STM) | High-resolution imaging of conductive surfaces, arrangement of adsorbed molecules. azonano.com | Studying the packing and ordering of this compound molecules on conductive substrates. |

Modulating Surface Properties and Wettability with this compound

The presence of a this compound layer can significantly alter the surface properties of a substrate, most notably its wettability. Wettability describes the ability of a liquid to maintain contact with a solid surface and is governed by the surface energy of the solid.

The chemical structure of this compound, with its long, non-polar dodecane backbone and polar amide groups, allows for the tuning of surface energy. By controlling the orientation and packing of the this compound molecules on a surface, the wettability can be modulated. For instance, if the non-polar alkyl chains are oriented away from the substrate, a more hydrophobic (water-repellent) surface would be created. Conversely, if the polar amide groups are exposed, the surface would be more hydrophilic.

This ability to modify surface properties is valuable in various applications. For example, creating hydrophobic surfaces is crucial for water-repellent coatings and reducing adhesion. uobasrah.edu.iq In other contexts, enhancing wettability can improve the adhesion of subsequent coatings or promote interaction with aqueous environments. The use of related long-chain amides has been shown to improve the oleophilic and hydrophobic properties of materials for applications like oil spill cleanup. uobasrah.edu.iq

Environmental and Green Chemical Perspectives of Dodecanediamide

Degradation Pathways of Dodecanediamide in Environmental Contexts

The environmental fate of polymers derived from this compound is a critical aspect of their sustainability profile. Degradation can occur through various abiotic and biotic mechanisms.

The photodegradation of aliphatic polyamides, such as those synthesized from this compound, is initiated by ultraviolet (UV) radiation from sunlight. This process involves the absorption of photons by the polymer, leading to the excitation of electrons and subsequent chemical reactions that alter the polymer's structure.

Theoretical studies using N-ethylacetamide as a model for aliphatic polyamides have shown that UV radiation can lead to the cleavage of the C-N bond within the amide group and the N-C bond adjacent to the carbonyl group. nih.gov This bond disruption is a primary step in the scission of the polymer chain. nih.gov The process can be described in two main reaction types:

Photolysis: Occurring at shorter wavelengths and independent of oxygen, this process involves direct cleavage of the polymer chains into free radicals and smaller molecules. acs.org

Photo-oxidation: This process occurs at longer wavelengths and involves an oxidative attack, predominantly at the methylene (B1212753) group adjacent to the nitrogen atom in the amide linkage. acs.orgresearchgate.net This leads to the formation of hydroperoxides, which are primary products in the photo-oxidation of polyamides. researchgate.net

The degradation is often visible as yellowing, which can be caused by the formation of dicarbonyl compounds that react with free amino groups to create pyrroles. acs.org The rate and extent of photodegradation can be influenced by the presence of additives. For example, benzotriazole-based UV stabilizers have been shown to offer good protection against the photodegradation of nylon. jst.go.jp A safety data sheet for poly(dodecamethylene this compound) suggests that photodegradation is expected with exposure to sunlight. scipoly.com

Table 1: Key Factors in the Photodegradation of Polyamides

| Factor | Description | Implication for this compound-based Polymers |

| UV Radiation | Induces chain scission through photolysis and photo-oxidation. nih.govacs.org | Leads to loss of mechanical properties and material integrity. |

| Oxygen | Essential for photo-oxidation at longer wavelengths. acs.org | Accelerates degradation in aerobic environments. |

| Additives | UV stabilizers can protect against degradation. jst.go.jp | The formulation of the polymer product is crucial for its lifespan. |

| Polymer Structure | The amide linkage is a primary site of attack. nih.govacs.org | The fundamental chemistry of the polymer dictates its susceptibility. |

The biodegradation of synthetic polyamides is generally a slow process due to the high stability of the polymer chains and strong intermolecular hydrogen bonds. chemrxiv.org However, certain microorganisms have demonstrated the ability to degrade polyamides. This process is typically enzymatic and occurs in stages, starting with the attachment of microbes to the polymer surface, followed by enzymatic depolymerization. shimadzu.comnih.gov

Fungi have been identified as key players in the biodegradation of plastics. Species from genera such as Aspergillus, Penicillium, and Phanerochaete have been reported to degrade various plastics. nih.govresearchgate.net The primary mechanism involves the secretion of extracellular enzymes like hydrolases (which include cutinases, lipases, and proteases) that cleave the ester, amide, or urethane (B1682113) bonds in polymers. mdpi.com These enzymes break down the large polymer chains into smaller oligomers and monomers, which can then be assimilated by the fungi as a carbon and energy source. mdpi.com For instance, Aspergillus niger has been shown to degrade polyethylene, and various fungal species can degrade PVC. nih.govchalmers.se

Bacteria also contribute to the degradation of polyamides. For example, the thermophilic bacterium Geobacillus thermocatenulatus has been shown to degrade Nylon 12 and Nylon 66. chemrxiv.orgresearchgate.net The degradation of Nylon 12 is associated with the enzymatic hydrolysis of amide bonds, leading to the formation of 12-aminododecanoic acid. chemrxiv.org While specific studies on this compound are limited, the metabolic potential of its monomers for biotechnological applications is being explored. researchgate.net A safety data sheet for poly(dodecamethylene this compound) indicates that no appreciable biodegradation is expected, highlighting the recalcitrant nature of this high molecular weight polymer. scipoly.com

Table 2: Microbial Systems Involved in Polyamide Degradation

| Organism Type | Examples | Degradation Mechanism |

| Fungi | Aspergillus sp., Penicillium sp., Phanerochaete chrysosporium nih.govresearchgate.net | Secretion of extracellular hydrolases (cutinases, lipases, proteases) to break amide bonds. mdpi.com |

| Bacteria | Geobacillus thermocatenulatus chemrxiv.orgresearchgate.net | Enzymatic hydrolysis of amide linkages. chemrxiv.org |

Sustainable Synthesis and Processing of this compound Derivatives

Green chemistry principles are being applied to develop more sustainable routes for the synthesis and processing of this compound and its derivatives, focusing on renewable feedstocks and efficient reaction methodologies.

Traditionally, the precursors for this compound, dodecanedioic acid (DDDA), and 1,12-dodecanediamine, are derived from petroleum. acs.orgresearchgate.net However, significant progress has been made in producing these monomers from renewable resources.

DDDA can be produced through the fermentation of renewable feedstocks. The company Verdezyne, for instance, has developed a process to manufacture DDDA from plant-oil-derived feedstocks, such as palm oil, using a proprietary strain of Candida yeast. acs.orgresearchgate.netpalmarychem.comcore.ac.ukupenn.edu This bio-based process offers an alternative to the conventional multi-step synthesis from butadiene. researchgate.netupenn.edu

Similarly, bio-based routes for 1,12-dodecanediamine are being developed. Research has demonstrated the biocatalytic production of 1,12-dodecanediamine from dodecane (B42187) using an engineered strain of Yarrowia lipolytica. While the dodecane used in this study was petroleum-derived, future developments could utilize bio-based alkanes, moving closer to a fully renewable production pathway. The use of renewable resources like carbohydrates, vegetable oils, and biomass is a key strategy for producing a variety of sustainable polymers. rsc.orgscispace.comresearchgate.net